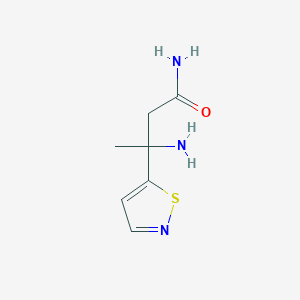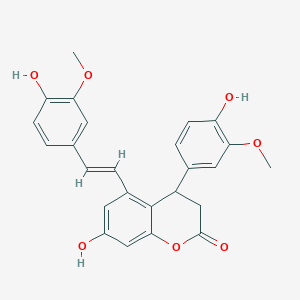
GnetumontaninC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GnetumontaninC is a naturally occurring compound found in the Gnetaceae family, particularly in the Gnetum genus. This compound has garnered attention due to its unique chemical structure and potential biological activities. It is known for its presence in traditional medicine, where it has been used to treat various ailments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GnetumontaninC involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.
Functionalization: Various functional groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. potential methods include:
Biotechnological Approaches: Utilizing genetically modified microorganisms to produce this compound.
Chemical Synthesis: Scaling up the laboratory synthesis methods to industrial levels, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: GnetumontaninC undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Aplicaciones Científicas De Investigación
GnetumontaninC has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, arthritis, and infections.
Mecanismo De Acción
The mechanism of action of GnetumontaninC involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: Disrupting microbial cell membranes and inhibiting essential microbial enzymes.
Comparación Con Compuestos Similares
GnetumontaninC can be compared with other similar compounds such as:
Resveratrol: Both compounds exhibit antioxidant and anti-inflammatory properties, but this compound has a unique structure that may offer distinct advantages.
Epigallocatechin Gallate: Similar in its antioxidant properties, but this compound may have different bioavailability and stability profiles.
Propiedades
Fórmula molecular |
C25H22O7 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C25H22O7/c1-30-21-9-14(4-7-19(21)27)3-5-16-10-17(26)12-23-25(16)18(13-24(29)32-23)15-6-8-20(28)22(11-15)31-2/h3-12,18,26-28H,13H2,1-2H3/b5-3+ |
Clave InChI |
HUNGNQPYCWAZFI-HWKANZROSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C2=C3C(CC(=O)OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2=C3C(CC(=O)OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


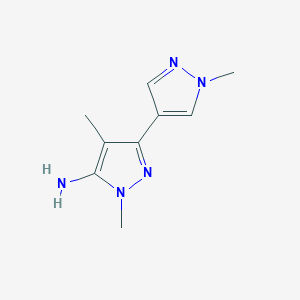
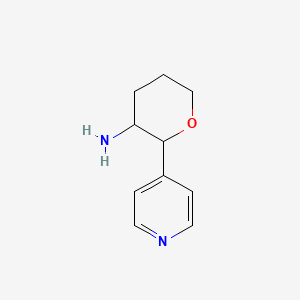


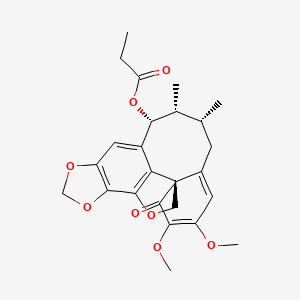
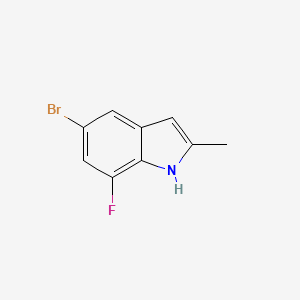
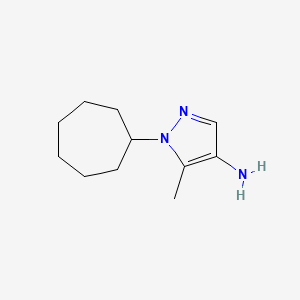
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
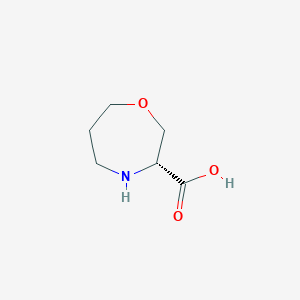

![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
